molecular formula C9H8BrN B3038610 2-(3-Bromo-5-methylphenyl)acetonitrile CAS No. 871116-91-5

2-(3-Bromo-5-methylphenyl)acetonitrile

Cat. No. B3038610
M. Wt: 210.07 g/mol
InChI Key: ACTDHAVSXUXSGE-UHFFFAOYSA-N
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Description

“2-(3-Bromo-5-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C9H8BrN . It has a molecular weight of 210.07 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromo-5-methylphenyl)acetonitrile” is represented by the linear formula C9H8BrN . Unfortunately, the detailed structural analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

“2-(3-Bromo-5-methylphenyl)acetonitrile” is a clear, colourless liquid . It is stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Liquid-Crystalline Properties

Methyl-tri-n-decylphosphonium salts have demonstrated unique liquid-crystalline properties when combined with small organic molecules like acetonitrile. This suggests potential applications in structural studies using NMR spectroscopy due to their amphotropic behavior and relatively low order parameter of the solute (Gowda et al., 2004).

Photochemical Reactions

In the study of photochemical reactions, acetonitrile has been used as a solvent to observe the photolysis of certain compounds. For instance, the photolysis of 3-methyl-2-phenyl-2H-azirine in acetonitrile led to interesting insights into the photochemical pathways and intermediates (Zhang et al., 2014).

Chiral Separation and Analysis

Acetonitrile has been utilized in chiral separation and analysis, specifically in the enantiomeric resolution of certain compounds. This involves using acetonitrile as the mobile phase in chromatographic processes, indicating its utility in chiral analytical methodologies (Ali et al., 2016).

Synthesis of Poly(methylphenyl)acetonitriles

Poly(methylphenyl)acetonitriles have been synthesized under aryne-forming conditions using bromoarene and arylacetonitrile. This synthesis process indicates potential applications in the production of polymers and related materials (Waggenspack et al., 1992).

Formation of 3-[amino(aryl)-methylidene]-1,3-dihydro-2H-indol-2-ones

The reaction of 3-bromooxindole with substituted (hetero)aromatic thioamides in acetonitrile at different temperatures suggests applications in the synthesis of specific organic compounds, possibly useful in pharmaceuticals and organic chemistry (Kammel et al., 2017).

Intermediate in PI3K/mTOR Inhibitors

2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, synthesized in a process involving acetonitrile, serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors. This has potential implications in drug development and medicinal chemistry (Lei et al., 2015).

Reaction Product Analysis

2-Bromobenzaldehyde cyanohydrin, a reaction product involving acetonitrile, has been analyzed for its bond lengths, angles, and intermolecular hydrogen bonds. This contributes to the understanding of molecular interactions and structural chemistry (Betz et al., 2007).

Divanadium(IV,V) Compound Study

Research involving acetonitrile in the study of divanadium(IV,V) compounds with ligand asymmetry contributes to the understanding of molecular structures in solution and solid state, relevant in inorganic and coordination chemistry (Dutta et al., 1999).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302+H312+H332-H315-H319-H332-H335 . Precautionary measures include P280-P301+P310-P304+P340-P361+P364 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(3-bromo-5-methylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTDHAVSXUXSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-methylphenyl)acetonitrile

Synthesis routes and methods I

Procedure details

The crude 1-bromo-3-(bromomethyl)-5-methylbenzene obtained from step 5 (188 g, ˜0.71 M) was dissolved in ethanol (470 mL) by warming in an oil bath (50-60° C.). Potassium cyanide (69.57 g, 1.068 M) was added, then distilled water (235 mL). The mixture was heated to reflux and stirred for 3 hr. After cooling to room temperature, the mixture was evaporated in vacuo and the residue was diluted with ether, washed with water, dried with MgSO4, filtered, and evaporated in vacuo. The residue was dissolved in dichloromethane and ethyl acetate-hexane (1:20) and loaded onto a silica gel column and eluted with ethyl acetate-hexane (from 1:20 to 1:6) to afford 85 g (53% for 2 steps) of 3-bromo-5-methylbenzyl cyanide (5) as a pale brown oil.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
69.57 g
Type
reactant
Reaction Step Two
Name
Quantity
235 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-bromo-3-(bromomethyl)-5-methylbenzene (6.56 kg, 0.1515 M) in ethanol (20 L) were added potassium cyanide (2.38 kg, 36.55 mol) and distilled water (10 L) in this order. The mixture was refluxed for 3 hours. After cooling to room temperature, the mixture was evaporated in vacuo and the residue was partitioned between ethyl acetate (30 L) and brine (20 L). The organic layer was dried with magnesium sulfate (2 kg) and concentrated under reduced pressure to give a brown-colored oil. The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:9) to afford 3-bromo-5-methylbenzyl cyanide (2.06 kg, 9.81 mol, 39%) as a pale brown oil.
Quantity
6.56 kg
Type
reactant
Reaction Step One
Quantity
2.38 kg
Type
reactant
Reaction Step One
Quantity
20 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Schuisky, HJ Federsel, W Tian - The Journal of Organic …, 2012 - ACS Publications
During chemical process development of a novel 2-aminotetralin derivative intended for use as an antidepressant, scrutiny of the byproduct present in the drug molecule revealed a set …
Number of citations: 7 pubs.acs.org
SC Simon - 2020 - search.proquest.com
Multiple cellular processes, including cell growth, the cell cycle, metabolism, differentiation, transformation, and apoptosis are regulated by MYC proteins. The frequent deregulation of …
Number of citations: 2 search.proquest.com

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